N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide
Description
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H23NO3S/c1-2-16-25-20-12-13-21(19-11-7-6-10-18(19)20)26(23,24)22-15-14-17-8-4-3-5-9-17/h3-13,22H,2,14-16H2,1H3 |
InChI Key |
JTCYPMRGNTVTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Propoxynaphthalene
The foundational step involves synthesizing 4-propoxy-1-naphthalene, which serves as the aromatic backbone. This is achieved via an alkylation reaction between 1-naphthol and propyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–70°C) for 12–16 hours.
Reaction Conditions:
Generation of 4-Propoxy-1-naphthalenesulfonyl Chloride
Sulfonylation of 4-propoxy-1-naphthalene is critical to introduce the sulfonyl chloride functional group. Chlorosulfonic acid (ClSO₃H) in chloroform at 0–5°C is employed, followed by thionyl chloride (SOCl₂) to ensure complete conversion to the sulfonyl chloride derivative.
Procedure:
-
4-Propoxy-1-naphthalene (25 g, 120 mmol) is dissolved in chloroform (150 mL).
-
Chlorosulfonic acid (143 mmol) is added dropwise at 0°C under nitrogen.
-
The mixture is stirred at 60°C for 10 hours, followed by SOCl₂ (34.3 mmol) at 60°C for 2 hours.
-
The organic layer is separated, dried over Na₂SO₄, and concentrated under vacuum to yield a pale-yellow solid.
Analytical Data:
-
FT-IR (KBr): 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
-
¹H NMR (CDCl₃): δ 8.45 (d, 1H, naphthyl-H), 7.85–7.40 (m, 6H, naphthyl-H), 4.15 (t, 2H, -OCH₂), 1.85 (m, 2H, -CH₂), 1.02 (t, 3H, -CH₃).
Sulfonamide Formation via Amine Coupling
Reaction with 2-Phenylethylamine
The sulfonyl chloride intermediate is reacted with 2-phenylethylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base to scavenge HCl.
Optimized Protocol:
-
2-Phenylethylamine (2.7 mmol) and DIPEA (3.85 mmol) are dissolved in DCM (15 mL).
-
4-Propoxy-1-naphthalenesulfonyl chloride (2.57 mmol) in DCM (10 mL) is added dropwise at 25–30°C.
-
The mixture is stirred for 16 hours, followed by quenching with ice-cold water.
-
The organic layer is dried and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield: 70–75% after purification.
Characterization:
-
HRMS (ESI): m/z calc. for C₂₁H₂₃NO₃S [M+H]⁺: 370.1471; found: 370.1468.
-
¹³C NMR (CDCl₃): δ 156.2 (C-O), 134.5–125.8 (naphthyl-C), 55.3 (-OCH₂), 43.2 (-SO₂NCH₂), 32.1 (Ph-CH₂), 22.4 (-CH₂), 10.5 (-CH₃).
Industrial-Scale Optimization
Continuous Flow Sulfonylation
Patent data highlight the use of continuous flow reactors to enhance scalability and safety during sulfonylation. Key parameters include:
Crystallization Techniques
Recrystallization from a toluene/heptane mixture (1:2) improves yield to 88% by minimizing solvate formation.
Comparative Analysis of Methodologies
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 16–18 hours | 2–3 hours |
| Yield | 70–75% | 85–88% |
| Purity (HPLC) | 95–97% | >98% |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Properties and Structure
N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is characterized by its unique molecular structure, which includes a naphthalene backbone, a sulfonamide group, and a phenethyl substituent. This structural configuration is believed to contribute to its biological activity.
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects in various diseases. Some notable applications include:
- Anticancer Activity : Research has indicated that sulfonamide derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Molecular Chaperone Modulation
Recent studies have highlighted the role of molecular chaperones in cellular stress responses. This compound has been studied for its ability to enhance the expression of molecular chaperones, potentially providing protective effects against cellular stress and improving cell viability under pathological conditions .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial effectiveness of this compound was tested against various bacterial strains. The compound showed promising results with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
Structural Differences :
Physicochemical Implications :
- The longer alkyl chain may reduce aqueous solubility, affecting bioavailability.
Analytical Characterization :
W-15 and W-18 (Piperidinyl Sulfonamides)
Structural Differences :
Pharmacological Context :
- W-15 and W-18 are synthetic opioids with structural similarities to fentanyl. The 2-phenylethyl group in these compounds is critical for µ-opioid receptor binding .
- The naphthalene sulfonamide in the target compound may prioritize different receptor interactions (e.g., enzyme inhibition over opioid activity).
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
Structural Differences :
Functional Implications :
- The bulky substituents may hinder receptor access compared to the more flexible phenylethyl group in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Relevance of Key Substituents
Biological Activity
N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a naphthalene core, which is further substituted with a propoxy group and a phenethyl moiety. This unique structure is believed to contribute to its biological activity.
This compound's mechanism of action primarily involves its ability to inhibit specific enzymes that are crucial for cellular processes. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to the inhibition of folate synthesis in microorganisms. This inhibition disrupts essential metabolic pathways, resulting in microbial cell death. Additionally, the compound may interact with various proteins and receptors due to its aromatic rings and ether groups, modulating their activity .
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of several bacterial strains. Its mechanism involves blocking bacterial folate synthesis pathways, similar to other sulfonamides.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cultured cells, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promise. The compound has been tested against various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved include the modulation of DNA topoisomerase activity, which is critical for DNA replication and repair .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
